molecular formula C20H20N4O2S B287568 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287568
M. Wt: 380.5 g/mol
InChI Key: IQDYRZUDINIGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has been proposed that the compound may inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
Studies have shown that 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, further research is needed to fully understand the extent and mechanisms of these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of interest is the investigation of the compound's potential applications in other fields, such as materials science and agriculture. Furthermore, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-methylbenzyl)-1,2,4-triazole-5-thiol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against various cancer cell lines. In biochemistry, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a precursor for the synthesis of novel polymers and materials.

properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O2S/c1-13-6-4-5-7-15(13)12-18-21-22-20-24(18)23-19(27-20)11-14-8-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3

InChI Key

IQDYRZUDINIGQP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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